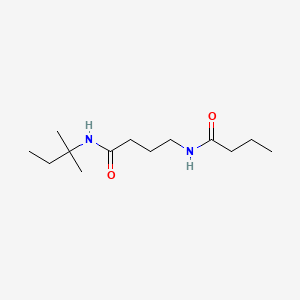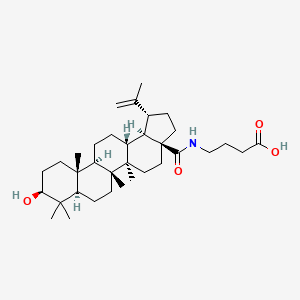
Tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) is an organic compound commonly known as C.I. Acid Red 92 . It is a red crystalline powder that is highly soluble in water but has poor solubility in organic solvents . This compound is primarily used as an acid dye in the textile, leather, and paper industries .
Preparation Methods
The synthesis of Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) involves several steps :
Reaction of 2-nitronaphthalene-1-sulfonic acid with 2-methyl-4-sulfonatophenylamine: This reaction produces an azo dye intermediate.
Reaction with dicarbonyl diacid sodium: The intermediate is then reacted with dicarbonyl diacid sodium to form the final product.
Industrial production methods typically involve large-scale batch processes with controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions :
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the cleavage of the azo bond.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) has several scientific research applications :
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is employed in staining procedures for biological specimens.
Industry: Apart from its use as a dye, it is also utilized in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) involves its interaction with various molecular targets . The compound can bind to proteins and other macromolecules, forming soluble complexes. This binding is primarily driven by electrostatic interactions and hydrogen bonding . The pathways involved include the formation of azo bonds and the stabilization of the dye-protein complex.
Comparison with Similar Compounds
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) can be compared with other similar azo dyes :
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphonatophenyl)azo)naphthalene-2-sulphonate): This compound has a similar structure but differs in the substituent groups, leading to variations in solubility and dyeing properties.
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-ethyl-4-sulphonatophenyl)azo)naphthalene-2-sulphonate): Another similar compound with different alkyl substituents, affecting its reactivity and applications.
The uniqueness of Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) lies in its specific substituent groups, which confer distinct properties and applications compared to other azo dyes .
Properties
CAS No. |
56878-32-1 |
|---|---|
Molecular Formula |
C35H24N6Na4O17S4 |
Molecular Weight |
1020.8 g/mol |
IUPAC Name |
tetrasodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methoxy-4-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methoxy-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H28N6O17S4.4Na/c1-57-27-15-21(59(45,46)47)5-9-25(27)38-40-31-29(61(51,52)53)13-17-11-19(3-7-23(17)33(31)42)36-35(44)37-20-4-8-24-18(12-20)14-30(62(54,55)56)32(34(24)43)41-39-26-10-6-22(60(48,49)50)16-28(26)58-2;;;;/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
LEWUDGVXJFXTRY-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



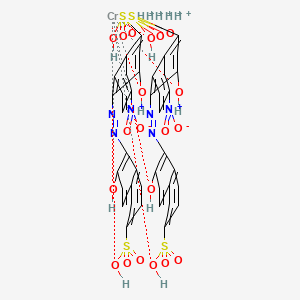
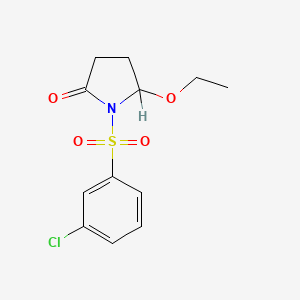
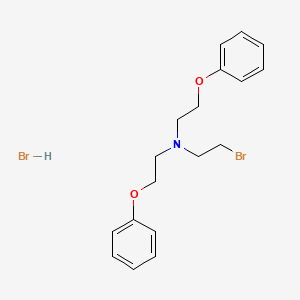

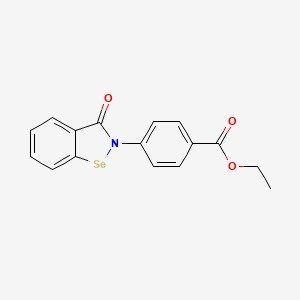
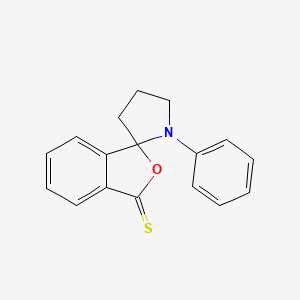


![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)
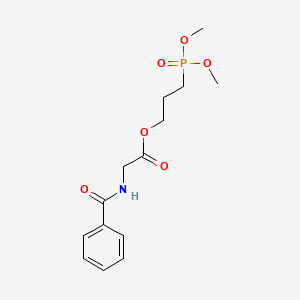
![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
